tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate
Overview
Description
tert-Butyl (2-(3’-formyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group attached to a biphenyl structure, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3’-formyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the biphenyl compound is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the formyl-biphenyl compound with tert-butyl carbamate in the presence of a suitable catalyst, such as palladium, under mild conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3’-formyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The biphenyl structure provides a rigid scaffold that can enhance binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the biphenyl and formyl groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness:
Biological Activity
tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate, with the CAS number 1989954-20-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H23NO3
- Molecular Weight : 325.4 g/mol
- Structure : The compound features a biphenyl moiety with a formyl group and a tert-butyl carbamate functional group, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its potential as an anticancer agent and its interaction with cellular targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives that target tubulin polymerization have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves disrupting microtubule dynamics, which is crucial for cell division.
Table 1: Comparison of Anticancer Activity of Related Compounds
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
CA-4 | 0.9 | Tubulin polymerization inhibitor |
Compound A (similar structure) | 2.7 | Tubulin assembly inhibition |
tert-butyl carbamate | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be reported.
Mechanistic Studies
Mechanistic studies have demonstrated that the compound may inhibit histone deacetylases (HDACs), which are involved in cancer progression. In vitro assays revealed that certain derivatives showed moderate inhibition of HDAC activity, leading to increased acetylation of histones and subsequent effects on gene expression related to cell cycle regulation.
Study 1: In Vitro Evaluation
In a study assessing the antiproliferative effects on MDA-MB-231 breast cancer cells, compounds analogous to this compound demonstrated varying degrees of efficacy. The results indicated that structural modifications could enhance potency against these cancer cells.
Study 2: Antistaphylococcal Activity
Research has also investigated the antibacterial properties of carbamates similar to this compound. These compounds exhibited significant antistaphylococcal activity against both standard and MRSA strains, suggesting a broader spectrum of biological activity beyond anticancer effects.
Properties
IUPAC Name |
tert-butyl N-[2-[3-(3-formylphenyl)phenyl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-14H,10-11H2,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUDBWCGTRYBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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